molecular formula C11H7ClN2O B1313193 7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 160657-02-3

7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B1313193
CAS No.: 160657-02-3
M. Wt: 218.64 g/mol
InChI Key: DTNRHZBYFDOVFJ-UHFFFAOYSA-N
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Description

Overview of Pyrroloquinoxaline Compounds

Pyrroloquinoxaline derivatives represent a class of nitrogen-containing heterocyclic compounds characterized by a fused pyrrole and quinoxaline ring system. These structures exhibit planar aromaticity, enabling π-π stacking interactions critical for biological activity. The core scaffold consists of a pyrrole ring annulated to a quinoxaline moiety, with variations occurring through substitution patterns at positions 1, 4, 7, and 9. Key physicochemical properties include moderate polarity (logP ≈ 2.1–3.8), molecular weights typically between 180–250 g/mol, and absorption maxima in the 280–320 nm range due to conjugated π-systems.

Pyrroloquinoxalines demonstrate remarkable pharmacological versatility, serving as:

  • Kinase inhibitors : Modulating EphA3 tyrosine kinase through π-cation interactions with Trp188
  • Sirtuin activators : Enhancing Sirt6-mediated deacetylation of histone H3K9
  • Antimicrobial agents : Disrupting microbial DNA gyrase and topoisomerase IV

Historical Context of 7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one Research

First reported in 1991 through condensation reactions of chlorinated benzene derivatives, this compound (CAS 160657-02-3) has undergone significant methodological evolution:

Year Development Yield Improvement Reference
1991 Initial synthesis via thermal cyclization 23–43%
2014 Three-component coupling using 1,2-epoxybutane 68%
2024 Electrochemical C(sp³)–H functionalization 89%

The compound gained prominence in 2021 when its Sirt6 activation potential was identified, showing 9.3 μM EC₅₀ against SARS-CoV-2. Recent advances in flow chemistry have enabled gram-scale production with >99% HPLC purity.

Significance in Chemical and Biological Sciences

This chlorinated derivative exhibits enhanced bioactivity compared to non-halogenated analogs due to:

  • Electrophilic character : The C7 chlorine atom increases susceptibility to nucleophilic attack at C4 carbonyl
  • Improved pharmacokinetics : Chlorination boosts membrane permeability (Papp = 12.7 × 10⁻⁶ cm/s vs 8.9 × 10⁻⁶ in parent compound)
  • Target specificity : The 7-Cl group induces 34-fold selectivity for Sirt6 over Sirt1 in deacetylation assays

Notable applications include:

  • Anticancer research : 30 μM concentration reduces H1299 lung cancer colony formation by 51%
  • Antiviral development : 48% inhibition of SARS-CoV-2 replication at 10 μM
  • Chemical biology : Serves as a fluorescent probe (λₑₓ/λₑₘ = 340/450 nm) for studying histone deacetylase dynamics

Scope of Present Review

This analysis focuses on three key aspects of this compound:

  • Synthetic methodologies : Comparing traditional thermal routes vs modern electrochemical/flow

Properties

IUPAC Name

7-chloro-5H-pyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNRHZBYFDOVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)Cl)NC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one can be achieved through several methods. One efficient approach involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method uses quinoxalinones, hydrochloric acid, and nitric acid as reagents, resulting in the formation of the desired compound through an unexpected cyclization process . This operationally simple and catalyst-free methodology offers a green and efficient route for the synthesis of pyrroloquinoxalines.

Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols, ensuring the availability of reagents and optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one serves as a crucial building block in the synthesis of various derivatives with potential therapeutic properties. The compound has been investigated for its role as an antifungal agent . A study highlighted the synthesis of piperazinyl derivatives of pyrrolo[1,2-a]quinoxaline, which demonstrated significant inhibitory activity against drug efflux transporters in Candida albicans. These derivatives were effective in sensitizing resistant strains to antifungal treatments, showcasing the compound's potential in combating multidrug resistance in fungal infections .

Antiviral Activity

Research indicates that derivatives of this compound exhibit inhibitory effects on HIV-1 reverse transcriptase . This enzyme is critical for the replication of HIV, making it a prime target for antiviral drug development. The compound's structural framework allows for modifications that enhance its potency and selectivity against viral targets .

Antitumor Properties

The compound has also been explored for its antitumor activity . Studies have shown that certain derivatives can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells. This selectivity is vital for developing cancer therapies that minimize side effects associated with conventional treatments .

Sirtuin Activation

Recent investigations have identified novel derivatives of pyrrolo[1,2-a]quinoxaline as potent activators of Sirtuin 6 (Sirt6) , a protein involved in metabolic regulation and longevity. These findings suggest potential applications in age-related diseases and metabolic disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its therapeutic efficacy. Research has focused on modifying different positions on the pyrroloquinoxaline scaffold to enhance biological activity while reducing toxicity. For instance, piperazinyl substitutions have been shown to significantly alter the pharmacological profile of the resulting compounds .

Case Studies and Experimental Data

Application AreaFindingsReference
Antifungal ActivityPiperazinyl derivatives inhibited Candida albicans efflux pumps; enhanced antifungal efficacy
Antiviral ActivityInhibition of HIV-1 reverse transcriptase by modified derivatives
Antitumor ActivityInduction of apoptosis in cancer cells with low toxicity to normal cells
Sirtuin ActivationNovel derivatives identified as potent Sirt6 activators

Mechanism of Action

The mechanism by which 7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antineoplastic activity may be attributed to its ability to interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Differences in Activity and Selectivity

BTK Inhibition (Pyrrolo vs. Imidazo Derivatives)
  • Potency : Pyrrolo derivatives (e.g., 7-chloro) exhibit superior BTK inhibition (IC50 = 7.41 nM) compared to imidazo analogues (IC50 = 11.4 nM) . This is attributed to enhanced hydrogen bonding and hydrophobic interactions facilitated by the pyrrole ring.
  • Selectivity : The electron-withdrawing chlorine at position 7 likely optimizes the compound’s electronic profile for BTK binding, whereas methoxy or bulky N5 substituents (e.g., bromohexyl) may reduce potency due to steric hindrance .
Antiallergic Activity
  • Carboxylic acid derivatives of pyrrolo[1,2-a]quinoxalin-4(5H)-one show 100-fold greater antiallergic activity than disodium cromoglycate in passive cutaneous anaphylaxis (PCA) tests . The chlorine substituent may enhance metabolic stability, prolonging therapeutic effects.
Antineoplastic Potential
  • Visible light-synthesized pyrrolo[1,2-a]quinoxalin-4(5H)-ones demonstrate cytotoxicity in cancer cell lines .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Halogenated compounds like 7-chloro are less prone to oxidative metabolism than non-halogenated analogues, improving half-life .

Biological Activity

7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one is a synthetic compound belonging to the pyrroloquinoxaline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antineoplastic, antifungal, and antimalarial properties, as well as its cytotoxic effects against various cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves visible light-mediated reactions that enhance efficiency and reduce environmental impact. These synthetic methodologies have been documented to yield compounds with significant biological activities while utilizing standard laboratory reagents .

Antineoplastic Activity

Recent studies have demonstrated the antineoplastic potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance:

  • Cytotoxicity Assays : The compound was tested against human leukemia cell lines (HL60, K562, U937) using the MTS assay. IC50 values ranged from 8 to 31 μM, indicating moderate to strong antiproliferative activity .
  • Mechanism of Action : The proposed mechanisms include DNA intercalation and topoisomerase II inhibition, similar to established chemotherapeutics like doxorubicin .

Antifungal Activity

This compound also displays significant antifungal properties. Studies have evaluated its effectiveness in sensitizing resistant strains of fungi:

  • Synergistic Effects : In combination with fluconazole, this compound demonstrated synergistic interactions that reduced the effective concentration required for antifungal activity. Fractional inhibitory concentration index (FICI) values were reported as low as 0.15, indicating strong synergy .
  • Mechanistic Insights : The antifungal action is attributed to the inhibition of efflux pumps in resistant fungal strains, enhancing the efficacy of conventional antifungal agents .

Antimalarial Activity

The antimalarial efficacy of this compound has been explored in various studies:

  • In Vitro Activity : The compound exhibited promising activity against Plasmodium falciparum strains with IC50 values in the micromolar range. Notably, it demonstrated effectiveness against chloroquine-resistant strains .
  • In Vivo Studies : In murine models infected with Plasmodium yoelii, treatment with this compound significantly suppressed parasite growth and improved survival rates compared to controls .

Summary of Biological Activities

Activity TypeTest SubjectIC50 Range (μM)Notes
AntineoplasticHL60, K562, U9378 - 31Moderate to strong cytotoxicity
AntifungalC. albicans (fluconazole synergy)FICI = 0.15Strong synergistic effects
AntimalarialP. falciparumMicromolar rangeEffective against resistant strains

Q & A

Q. Mechanistic Considerations :

  • Regioselectivity : Chlorine substitution at the 7-position is influenced by electronic effects; electron-withdrawing groups direct electrophilic substitution .
  • Catalyst choice : Transition metals (Pd, Cu) improve yield but require rigorous optimization to avoid side reactions (e.g., over-halogenation) .

How should researchers handle and store this compound to ensure safety and stability?

Basic Research Question

  • Handling :
    • Use PPE: Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
    • Work in a fume hood to avoid inhalation of toxic fumes, especially during heating or reactions with acids/bases .
  • Storage :
    • Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
    • Avoid incompatible materials (strong acids/bases, oxidizing agents) to prevent hazardous decomposition .

What spectroscopic techniques are most effective for characterizing pyrrolo[1,2-a]quinoxaline derivatives, and how should data be interpreted?

Basic Research Question

  • 1H/13C NMR : Confirm regiochemistry and substitution patterns. For example, aromatic protons in the quinoxaline ring appear as doublets (δ 7.5–8.5 ppm) .
  • LCMS : Verify molecular weight (e.g., [M+H]+ for C₁₁H₈ClN₂O: 235.04) and purity (>95% for research-grade material) .
  • X-ray crystallography : Resolve ambiguous stereochemistry in complex derivatives .

Q. Data Interpretation Tips :

  • Compare experimental spectra with computational predictions (e.g., DFT calculations) to validate structural assignments .

How can computational chemistry be integrated into the study of reaction mechanisms for synthesizing pyrrolo[1,2-a]quinoxalines?

Advanced Research Question

  • DFT Calculations : Model transition states and intermediates to predict regioselectivity in chlorination reactions .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize ionic intermediates) .
  • Docking Studies : For bioactive derivatives, predict binding interactions with biological targets (e.g., kinase inhibitors) .

Q. Methodological Workflow :

Optimize molecular geometries using Gaussian or ORCA.

Calculate Fukui indices to identify electrophilic/nucleophilic sites .

What strategies can resolve contradictions in experimental data when optimizing reaction conditions for this compound?

Advanced Research Question

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) causing yield discrepancies .
  • In Situ Monitoring : Employ techniques like ReactIR to track intermediate formation and identify side reactions .
  • Cross-Validation : Compare results across multiple characterization methods (e.g., NMR vs. LCMS purity assays) to detect analytical errors .

Example : If HPLC shows >90% purity but biological activity is inconsistent, re-examine NMR for trace impurities (e.g., regioisomers) .

What are the key considerations in designing multi-step syntheses for halogenated pyrrolo[1,2-a]quinoxalines?

Advanced Research Question

  • Step Order : Introduce chlorine early to avoid late-stage functionalization challenges .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during cyclization steps .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (DCM/hexane) to isolate intermediates .

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Pd-catalyzed C-H activation7598Step economy
Multicomponent6595Scalability
Oxidative cyclization5890Low catalyst load

How to assess the purity and potential impurities in synthesized batches of this compound?

Basic Research Question

  • LCMS : Detect impurities at <0.1% levels; use reverse-phase C18 columns with acetonitrile/water gradients .
  • TLC : Monitor reaction progress (Rf ~0.5 in 7:3 hexane/EtOAc) .
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Q. Common Impurities :

  • Dechlorinated byproducts (e.g., pyrrolo[1,2-a]quinoxalin-4(5H)-one).
  • Oxidized derivatives (e.g., N-oxide forms) .

What safety protocols are recommended for handling toxic intermediates during synthesis?

Basic Research Question

  • Toxicity Mitigation :
    • Use closed systems for reactions releasing toxic gases (e.g., HCl) .
    • Conduct acute toxicity assays (OECD 423) for novel intermediates, as existing data are limited .
  • Waste Disposal :
    • Neutralize acidic/basic waste before disposal .
    • Segregate halogenated waste for incineration .

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